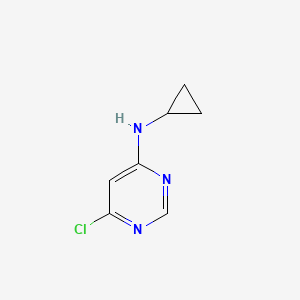

6-Chloro-N-cyclopropylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIQMVQXKPRCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624599 | |

| Record name | 6-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-43-5 | |

| Record name | 6-Chloro-N-cyclopropyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-N-cyclopropylpyrimidin-4-amine (CAS No. 941294-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its characterization, discusses its applications in drug discovery, and addresses safety and handling considerations. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis and application of novel heterocyclic compounds.

Introduction

This compound (CAS No. 941294-43-5) is a substituted pyrimidine that has emerged as a significant intermediate in the synthesis of pharmacologically active molecules.[1] The pyrimidine scaffold is a well-established privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. The incorporation of a cyclopropylamine moiety at the 4-position and a chlorine atom at the 6-position provides a versatile platform for further chemical modifications, making it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 941294-43-5 | |

| Molecular Formula | C₇H₈ClN₃ | |

| Molecular Weight | 169.61 g/mol | |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | (General knowledge) |

| Melting Point | Not available |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a di-substituted pyrimidine with cyclopropylamine.

Reaction Scheme

The general synthetic route involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine in the presence of a base.[1]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is adapted from procedures for similar aminopyrimidine syntheses and should be optimized for specific laboratory conditions.

Materials:

-

4,6-Dichloropyrimidine

-

Cyclopropylamine

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

n-Butanol or another suitable high-boiling solvent

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in n-butanol, add cyclopropylamine (1.1 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl protons, and the amine proton. The pyrimidine protons will appear as singlets in the aromatic region, while the cyclopropyl protons will exhibit multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the pyrimidine ring and the cyclopropyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 170.04.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed for this purpose.

Example HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of kinase inhibitors. The chlorine atom at the 6-position serves as a handle for further functionalization, often through Suzuki or Buchwald-Hartwig coupling reactions, to introduce various aryl or heteroaryl groups. These modifications allow for the fine-tuning of the molecule's binding affinity and selectivity for specific kinase targets.

Derivatives of this compound have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival.

Sources

6-Chloro-N-cyclopropylpyrimidin-4-amine molecular weight

An In-depth Technical Guide to 6-Chloro-N-cyclopropylpyrimidin-4-amine

Executive Summary: this compound is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development. Its molecular framework makes it a valuable building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications in research, and essential safety protocols, intended for researchers and professionals in the field of drug discovery.

This compound, with the CAS Number 941294-43-5, is a substituted aminopyrimidine. The presence of a chlorine atom at the 6-position provides a reactive site for further chemical modification, typically via nucleophilic aromatic substitution, while the N-cyclopropyl group can influence binding affinity and metabolic stability in biological systems.

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-N-cyclopropylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug discovery.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes not just the procedural steps, but the causal logic behind experimental choices, ensuring a self-validating and robust approach to confirming the molecular architecture of this important compound.

Introduction: The Significance of Structural Certainty

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmaceuticals.[1][2][4][5] The precise arrangement of its constituent atoms—the substituted pyrimidine ring, the chloro substituent, and the N-cyclopropylamino group—is paramount to its function and interaction with biological targets. In the realm of drug development, unambiguous structure determination is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory standards.

This guide will walk through a multi-technique approach to elucidate the structure of this compound, demonstrating how the convergence of data from different analytical methods provides an irrefutable confirmation of its chemical identity.

The Analytical Workflow: A Symphony of Techniques

The structure elucidation of a novel or synthesized compound is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. The interplay between these techniques forms a cohesive and self-validating workflow.

Caption: A plausible fragmentation pathway for this compound under EI-MS conditions.

Expertise & Experience: The fragmentation of substituted pyrimidines often involves the loss of substituents from the ring and cleavage of the ring itself. [6][7]The loss of the cyclopropyl group as cyclopropene or related C₃ fragments, the loss of the chlorine radical, and the characteristic loss of HCN from the pyrimidine ring are all expected fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation:

-

HRMS: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source for accurate mass determination.

-

EI-MS: Use a gas chromatograph-mass spectrometer (GC-MS) with an EI source for fragmentation analysis.

-

-

Data Acquisition:

-

ESI-HRMS: Infuse the sample solution directly into the ESI source and acquire the spectrum in positive ion mode.

-

GC-EI-MS: Inject the sample onto a suitable GC column to separate it from any impurities before it enters the EI source. The mass analyzer will scan a typical m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

For HRMS, use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion.

-

For EI-MS, analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. [8] Characteristic FTIR Absorption Bands for this compound (Note: This data is based on the spectrum of a closely related compound, 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine, and general IR correlation tables.)[9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretch (secondary amine) |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic and cyclopropyl) |

| ~1620-1650 | Strong | C=N stretch (pyrimidine ring) |

| ~1550-1600 | Strong | C=C stretch (pyrimidine ring) |

| ~1200-1350 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch |

Expertise & Experience: The presence of a sharp to medium band in the 3300-3400 cm⁻¹ region is a strong indicator of the N-H bond in the secondary amine. The strong absorptions in the 1550-1650 cm⁻¹ range are characteristic of the pyrimidine ring stretching vibrations. The C-Cl stretch is typically observed in the fingerprint region.

Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. [12][13]

The Crystallographic Experiment

A suitable single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.

Expected Outcomes from X-ray Crystallography

-

Confirmation of Connectivity: The atomic connections will unequivocally match those deduced from NMR spectroscopy.

-

Precise Bond Lengths and Angles: Provides accurate measurements of all bond lengths and angles in the molecule.

-

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonding.

Experimental Protocol for Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. [12]2. Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer and collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. [13]

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy confirms the presence of key functional groups, including the N-H and the pyrimidine ring. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons and their connectivity. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. The convergence of data from these independent methods provides an unshakeable foundation for the structural assignment, enabling further research and development with confidence.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025, December 16). Oreate AI Blog. Retrieved January 12, 2026, from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Bioregistry. Retrieved January 12, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

SDBS: Spectral Database for Organic Compounds. (n.d.). Clark Physical Sciences Library. Retrieved January 12, 2026, from [Link]

-

Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023, July 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Single-Step Synthesis of Pyrimidine Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine - Optional[FTIR] - Spectrum. (n.d.). Retrieved January 12, 2026, from [Link]

-

CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved January 12, 2026, from [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025, August 4). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

An insight into high-resolution mass-spectrometry data. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved January 12, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved January 12, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

III. REAL-TIME HIGH-RESOLUTION MASS SPECTROMETRY The Measurement of Accurate Molecular and Frag. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 12, 2026, from [Link]

-

6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijsat.org [ijsat.org]

- 5. growingscience.com [growingscience.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-N-cyclopropylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-N-cyclopropylpyrimidin-4-amine (CAS: 941294-43-5), a key intermediate in medicinal chemistry. In the landscape of drug discovery and development, a thorough grasp of a compound's solubility is not merely a perfunctory checkbox; it is a critical determinant of its therapeutic potential and developability.[1][2][3] Poor aqueous solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to inadequate bioavailability and unforeseen toxicities in vivo.[4][5] This document is structured to provide not just theoretical knowledge but also actionable, field-proven methodologies for the precise characterization of this compound's solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a molecule is paramount to interpreting its solubility behavior. For this compound, the following properties are established:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃ | BenchChem[6] |

| Molecular Weight | 169.61 g/mol | BenchChem[6] |

| CAS Number | 941294-43-5 | BenchChem[6] |

| Appearance | Solid (predicted) | --- |

| pKa | Not publicly available | --- |

The presence of the pyrimidine core, the chloro substituent, and the cyclopropylamine moiety suggests a molecule with a degree of lipophilicity, which may influence its aqueous solubility. The amine group provides a potential site for protonation, indicating that the solubility of this compound is likely pH-dependent.

The Imperative of Solubility in Drug Discovery

Solubility is a cornerstone of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] A drug must be in solution to be absorbed and exert its pharmacological effect.[2][3] Consequently, early and accurate assessment of solubility is a critical step in de-risking a drug discovery program. It informs decisions on lead optimization, formulation development, and the design of preclinical and clinical studies.[8][9]

There are two primary types of solubility measurements relevant to drug discovery:

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[5][10][11] It is a valuable tool in the early stages of discovery for ranking compounds.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[9][12][13] It is a more time-consuming measurement but provides the definitive solubility value crucial for later-stage development and formulation.

Experimental Protocols for Determining Solubility

The following sections detail robust, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination

This protocol is designed for a high-throughput assessment, providing a rapid understanding of the compound's solubility profile.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C to allow for precipitation of the compound.

-

Filtration: Separate the undissolved compound by filtering the solutions through a 0.45 µm filter plate into a clean collection plate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in PBS with 1% DMSO should be used for accurate quantification.

Thermodynamic Solubility Determination

This protocol measures the equilibrium solubility and is considered the "gold standard" for solubility assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount (e.g., 1 mg) of solid this compound to a glass vial.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., buffers at pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility) to the vial.

-

Equilibration: Seal the vial and shake at 300 rpm for 24 hours at 25°C to ensure equilibrium is reached.

-

Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a corresponding standard curve.

Data Presentation and Interpretation

The results of the solubility assays should be presented in a clear and concise manner.

Table 1: Hypothetical Kinetic Solubility Data

| Compound | Solvent | pH | Incubation Time (h) | Solubility (µM) |

| This compound | PBS + 1% DMSO | 7.4 | 2 | 45 |

| Reference Compound A (High Solubility) | PBS + 1% DMSO | 7.4 | 2 | >200 |

| Reference Compound B (Low Solubility) | PBS + 1% DMSO | 7.4 | 2 | <10 |

Table 2: Hypothetical Thermodynamic Solubility Data

| Compound | Solvent | pH | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| This compound | Acetate Buffer | 5.0 | 24 | 15.2 | 89.6 |

| This compound | Phosphate Buffer | 7.4 | 24 | 7.6 | 44.8 |

| This compound | Borate Buffer | 9.0 | 24 | 5.1 | 30.1 |

Interpretation: The hypothetical data suggests that this compound has moderate kinetic solubility and exhibits pH-dependent thermodynamic solubility, with higher solubility at a more acidic pH. This is consistent with the presence of a basic amine functionality.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

pH: As demonstrated in the hypothetical thermodynamic data, the protonation state of the cyclopropylamine and pyrimidine nitrogens will significantly impact solubility.[14]

-

Crystal Form (Polymorphism): Different crystalline forms of the compound can have different lattice energies, leading to variations in thermodynamic solubility.[13]

-

Temperature: For most solids, solubility increases with temperature.[15]

-

Presence of Co-solvents: The use of organic co-solvents can increase the solubility of lipophilic compounds.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its successful application in research and development. This guide provides the necessary theoretical framework and practical, detailed protocols for the robust determination of both its kinetic and thermodynamic solubility. By diligently applying these methodologies, researchers can generate high-quality, reliable data to inform critical project decisions and ultimately enhance the probability of success in their drug discovery endeavors.

References

-

Substance solubility. (n.d.). Drug Discovery News. Retrieved from [Link]

- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). In Books.

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Polymers, 12(8), 1730. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (2024). protocols.io. Retrieved from [Link]

-

Key factors influencing small-molecule drug bioavailability. (n.d.). ResearchGate. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry, 55(11), 5123-5134. [Link]

-

Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

6-Chloro-2-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

6-chloro-N-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. evotec.com [evotec.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ascendiacdmo.com [ascendiacdmo.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

Spectroscopic Data of 6-Chloro-N-cyclopropylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound 6-Chloro-N-cyclopropylpyrimidin-4-amine. Due to the limited availability of published experimental spectra for this specific molecule, this guide employs a multi-faceted approach. It combines predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with a thorough examination of experimentally obtained spectra for the structurally analogous compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. This comparative analysis allows for a robust interpretation and prediction of the key spectroscopic features of the title compound. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control, providing the foundational knowledge needed for the identification, characterization, and purity assessment of this compound.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The substituents on the pyrimidine ring, a chlorine atom at the 6-position and a cyclopropylamine group at the 4-position, are expected to significantly influence its chemical reactivity and biological properties.

Accurate structural elucidation and purity assessment are critical in the development of any chemical entity for research or pharmaceutical applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and MS data for this compound.

Molecular Structure and Key Features

The structure of this compound is characterized by a pyrimidine ring, a halogen substituent, and a secondary amine with a cyclopropyl group. These features will give rise to distinct signals in the NMR and MS spectra.

Figure 1: 2D structure of this compound.

Predicted ¹H NMR Spectroscopy

Predictive models are valuable tools in the absence of experimental data. The following is a predicted ¹H NMR spectrum for this compound. The chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.2 - 8.4 | Singlet | 1H |

| H-5 | 6.4 - 6.6 | Singlet | 1H |

| NH | 7.0 - 7.5 | Broad Singlet | 1H |

| CH (cyclopropyl) | 2.6 - 2.8 | Multiplet | 1H |

| CH₂ (cyclopropyl) | 0.8 - 1.0 | Multiplet | 2H |

| CH₂ (cyclopropyl) | 0.6 - 0.8 | Multiplet | 2H |

Interpretation:

-

Aromatic Protons (H-2 and H-5): The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region. H-2 is deshielded by the two adjacent nitrogen atoms, thus resonating at a lower field compared to H-5.

-

Amine Proton (NH): The proton attached to the nitrogen is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

Cyclopropyl Protons: The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons are diastereotopic and will appear as two distinct multiplets.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 160 |

| C-4 | 160 - 162 |

| C-6 | 155 - 157 |

| C-5 | 105 - 107 |

| CH (cyclopropyl) | 28 - 30 |

| CH₂ (cyclopropyl) | 6 - 8 |

Interpretation:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are all in the aromatic region. The carbons attached to nitrogen (C-2, C-4, C-6) are expected to be significantly downfield. C-5 will be the most upfield of the ring carbons.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are in the aliphatic region, with the methine carbon appearing further downfield than the methylene carbons.

Comparative Analysis with 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

To ground our predictions in experimental data, we will analyze the published spectroscopic data for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1].

¹H NMR (CDCl₃, 400 MHz), δ:

-

8.51 (s, 1H)

-

7.39-7.37 (m, 3H)

-

7.17-7.15 (m, 2H)

-

3.57 (s, 3H)

¹³C NMR (CDCl₃, 100 Hz), δ:

-

156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7

ES-MS:

-

265.0 [(M + H)⁺]

Analysis and Comparison:

-

The singlet at 8.51 ppm in the ¹H NMR of the reference compound corresponds to the H-2 proton of the pyrimidine ring. This is in good agreement with our predicted value for H-2 in the target molecule. The absence of a signal corresponding to H-5 is due to the nitro substituent at this position.

-

The multiplet signals between 7.15 and 7.39 ppm are from the phenyl ring, which is not present in our target molecule.

-

The singlet at 3.57 ppm is from the N-methyl group. In our target molecule, this will be replaced by the signals from the N-cyclopropyl group.

-

The ¹³C NMR of the reference compound shows several signals in the aromatic region for the pyrimidine and phenyl rings. The signal at 41.7 ppm is from the N-methyl carbon. This provides a reference point for the expected chemical shift of the N-cyclopropyl carbons in our target molecule.

-

The mass spectrum shows the protonated molecular ion at m/z 265.0.

Mass Spectrometry of this compound

Expected Molecular Ion:

The molecular formula of this compound is C₇H₈ClN₃. The expected monoisotopic mass is approximately 169.04 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Predicted Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

-

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond would result in a fragment ion corresponding to the 4-amino-6-chloropyrimidine cation.

-

Loss of HCl: Elimination of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.

-

Ring fragmentation: The pyrimidine ring can undergo fragmentation to produce smaller charged species.

Figure 2: Predicted major fragmentation pathways.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For fragmentation studies, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with a comparative analysis of a structurally related compound, a detailed interpretation of the ¹H NMR, ¹³C NMR, and mass spectra has been presented. The provided protocols offer a starting point for the experimental characterization of this molecule. This guide serves as a valuable resource for scientists and researchers, facilitating the unambiguous identification and characterization of this compound in various research and development settings.

References

-

Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-N-cyclopropylpyrimidin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-N-cyclopropylpyrimidin-4-amine is a substituted pyrimidine derivative that has emerged as a critical structural motif and key synthetic intermediate in modern medicinal chemistry. While not typically an end-product therapeutic agent itself, its unique combination of a reactive chloropyrimidine core and a cyclopropylamino group makes it an invaluable building block for the synthesis of highly potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the physicochemical properties, core biological relevance, and validated experimental protocols for assessing the activity of compounds derived from this scaffold, with a primary focus on its role in the development of kinase inhibitors for oncology.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold, foundational to the structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of drug discovery, leading to a wide array of approved therapeutics.[1][2] Their ability to form critical hydrogen bonds with protein targets, mimicking the interactions of adenosine in ATP-binding pockets, has rendered them particularly successful in the field of kinase inhibitor development.[2][3]

This compound (CAS No: 941294-43-5) represents a strategic evolution of this scaffold. The introduction of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and provide a specific vector for exploring protein active sites.[4] The chlorine atom at the 6-position serves as a versatile chemical handle, enabling nucleophilic aromatic substitution (SNAr) to introduce further diversity and to covalently target residues like cysteine in an enzyme's active site.[5]

Physicochemical Properties and Structural Insights

A clear understanding of the molecule's properties is fundamental to its application in drug design and synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | BenchChem[5] |

| CAS Number | 941294-43-5 | BenchChem[5] |

| Molecular Formula | C₇H₈ClN₃ | BenchChem[5] |

| Molecular Weight | 169.61 g/mol | BenchChem[5] |

| Appearance | White to off-white solid | (General knowledge) |

| Core Scaffold | 4-aminopyrimidine | (General knowledge) |

The regioselectivity of synthesis is a critical consideration. The chlorine atom at the C4 position of the precursor, 4,6-dichloropyrimidine, is generally more susceptible to nucleophilic attack by cyclopropylamine than the chlorine at the C2 position, allowing for controlled, selective monosubstitution.[5]

Core Biological Activity: A Precursor to Potent Kinase Inhibitors

While this compound itself may exhibit modest biological activity, its primary significance lies in its role as a key intermediate for compounds targeting protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Derivatives built upon this scaffold have shown potent inhibitory activity against several important kinase families.

Mechanism of Action: The aminopyrimidine core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine ring of ATP. The substituents attached at the C2 and C6 positions then project into the deeper ATP-binding pocket, conferring potency and selectivity. The cyclopropyl group can form favorable van der Waals interactions within hydrophobic sub-pockets.

The diagram below illustrates the general mechanism of action for a Type I kinase inhibitor derived from this scaffold, which competes with ATP for binding to the active site of a receptor tyrosine kinase (RTK).

Caption: General signaling pathway of an RTK and the inhibitory mechanism.

Targeted Kinases: Research and patent literature highlight that derivatives of this scaffold are investigated as inhibitors of various kinases, including:

-

Mitogen- and Stress-activated protein Kinase 1 (MSK1): The 6-chloro-pyrimidine core is a key feature in covalent inhibitors targeting this kinase.[5]

-

Cyclin-Dependent Kinases (CDKs): Pyrimidine derivatives are widely studied as inhibitors of CDKs, which are crucial for cell cycle progression.[1][5]

-

Aurora Kinases: Structure-based design has led to pyrimidine derivatives that inhibit Aurora A kinase, reducing levels of oncogenic proteins like MYC.[7]

-

Other Enzyme Systems: Analogues have also been explored as inhibitors of deubiquitinases (e.g., USP1) and soluble adenylyl cyclase (sAC).[5]

Key Experimental Protocols for Assessing Biological Activity

To evaluate the efficacy of novel compounds derived from the this compound scaffold, a tiered approach of in vitro and cell-based assays is essential.

In Vitro Kinase Inhibition Assay

Principle: This assay directly measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase enzyme. Luminescence-based assays, which quantify the amount of ATP remaining after the kinase reaction, are common, robust, and suitable for high-throughput screening.

Workflow Diagram:

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Detailed Protocol (Example: VEGFR-2 Inhibition Assay):

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.

-

Reaction Mixture: In a 96-well or 384-well plate, add the reaction buffer, the test compound at various concentrations, and the diluted VEGFR-2 enzyme.[6] Include controls: a "no inhibitor" (vehicle control, e.g., DMSO) well for 0% inhibition and a "no enzyme" well for 100% inhibition.

-

Initiation: Add a solution containing the kinase-specific substrate and ATP to initiate the reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

-

Detection: Stop the reaction by adding a detection reagent. For luminescence assays, this reagent depletes remaining ATP and generates a light signal.[6]

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Cell-Based Proliferation Assay (MTT Assay)

Principle: This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8]

Detailed Protocol:

-

Cell Seeding: Seed a cancer cell line known to be dependent on the targeted kinase (e.g., a high-MYC expressing small-cell lung cancer line for an Aurora kinase inhibitor) in a 96-well plate and allow cells to adhere overnight.[7][8]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified period, typically 48-72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

-

Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Therapeutic Potential and Future Directions

The this compound scaffold is a validated starting point for developing targeted therapies, primarily in oncology .[5][9] Its derivatives have been extensively explored in patents as inhibitors of kinases implicated in tumor growth and survival.[10] Furthermore, the versatility of the pyrimidine core extends to other therapeutic areas, including neurodegenerative disorders and infectious diseases.[2][11]

Future research will likely focus on:

-

Improving Selectivity: Modifying the scaffold to enhance selectivity and minimize off-target effects, thereby reducing potential toxicity.[2]

-

Covalent Inhibition: Leveraging the 6-chloro position to design next-generation covalent inhibitors that can achieve durable target engagement.[5]

-

Novel Targets: Exploring the utility of this scaffold against understudied kinases and other enzyme classes to address unmet medical needs.[2]

Conclusion

This compound is a molecule of high strategic value in drug discovery. Its true biological significance is realized through its role as a foundational core for a multitude of potent and selective enzyme inhibitors. Its favorable synthetic accessibility and the tunable nature of its substituents ensure its continued prominence in the development of next-generation targeted therapeutics. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this powerful chemical scaffold in their drug discovery programs.

References

- This compound | 941294-43-5 | Benchchem. (URL: )

- in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine deriv

- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide - Benchchem. (URL: )

- 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine - MySkinRecipes. (URL: )

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])

-

Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC - NIH. (URL: [Link])

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (URL: [Link])

- US Patent US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google P

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (URL: [Link])

-

6-chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7) API Intermediate Manufacturers. (URL: [Link])

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (URL: [Link])

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

- US Patent US10456399B2 - Method for treating cancer patients with severe renal impairment - Google P

-

Aminopyrimidine amide autophagy inhibitors and methods of use thereof - Patent US-12377097-B2 - PubChem. (URL: [Link])

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

-

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC - NIH. (URL: [Link])

- US Patent US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google P

-

Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - MDPI. (URL: [Link])

-

6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine - MySkinRecipes. (URL: [Link])

-

6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC - NIH. (URL: [Link])

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups - MDPI. (URL: [Link])

Sources

- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine [myskinrecipes.com]

- 10. Aminopyrimidine amide autophagy inhibitors and methods of use thereof - Patent US-12377097-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Molecular Trajectory of 6-Chloro-N-cyclopropylpyrimidin-4-amine: A Mechanistic and Methodological Guide

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their inherent ability to interact with a wide array of biological targets. The aminopyrimidine core is a quintessential example of such a scaffold, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors. 6-Chloro-N-cyclopropylpyrimidin-4-amine represents a key exemplar of this chemical class, embodying the structural features that confer significant biological activity. Its molecular architecture, characterized by a chlorine atom at the 6-position and a cyclopropylamine moiety at the 4-position of the pyrimidine ring, provides a versatile platform for probing complex cellular signaling pathways.

This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon established knowledge of its analogs and the broader class of aminopyrimidine-based inhibitors. We will dissect its likely molecular interactions, the signaling cascades it may modulate, and the experimental methodologies required to elucidate and validate its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential applications.

Core Mechanism of Action: A Multi-Targeted Profile

The biological activity of this compound and its derivatives is not monolithic but rather a consequence of its ability to engage with multiple classes of enzymes. The aminopyrimidine core frequently acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of enzyme active sites, particularly in kinases.[1] The true reactivity, however, is often dictated by the substituents on the pyrimidine ring.

Covalent Kinase Inhibition: The Role of the 6-Chloro Group

A primary and highly compelling mechanism of action for this compound class is covalent inhibition of specific kinases. The 6-chloro group is a critical reactive site, enabling a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues located within the enzyme's active site.[1] This reaction results in the formation of a permanent, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

Kinases such as Mitogen- and Stress-activated protein Kinase 1 (MSK1) and Cyclin-Dependent Kinase 2 (CDK2) have been identified as targets for N-cyclopropyl-pyrimidin-amine derivatives.[1] The covalent mechanism involving a cysteine residue has been confirmed for MSK1 through mass spectrometry and X-ray crystallography.[1] More recently, derivatives of aminopyrimidine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in oncology.[2]

Modulation of Other Enzyme Systems

Beyond kinases, the aminopyrimidine scaffold has been implicated in the inhibition of other enzyme families:

-

Deubiquitinases (DUBs): N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the Ubiquitin-Specific Protease 1 (USP1).[1] This suggests that this compound could be investigated for activity against DUBs, which are increasingly recognized as important cancer targets.

-

Soluble Adenylyl Cyclase (sAC): Analogs have been found to modulate sAC, an enzyme crucial for intracellular signaling involving cAMP.[1]

Potential Biological Activities

The multi-targeted nature of this compound class translates to a broad range of potential therapeutic applications. Preliminary studies on various derivatives have demonstrated promising results in several areas.

| Biological Activity | Target Cell/Organism | Observed Effect of Derivatives | Reference |

| Anticancer | Human tumor cell lines (e.g., breast cancer) | Inhibition of tumor growth, cytotoxic effects, antiproliferative activity. | [2][3] |

| Antimicrobial | Pathogenic bacteria and fungi | Inhibition of microbial growth (bacteriostatic/bactericidal). | [3][4][5] |

| Antifungal | Phytopathogenic fungi, Candida albicans | Inhibition of fungal growth. | [3][5] |

Experimental Protocols for Mechanistic Elucidation

A systematic approach is required to definitively identify the molecular target(s) and elucidate the mechanism of action of this compound. The following experimental workflow provides a robust framework for such an investigation.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol is designed to quantify the inhibitory activity of the compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution of the compound in assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Prepare recombinant human PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP at a concentration near the Km.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase, the compound at various concentrations, and the substrate.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability and proliferation of cancer cells.

-

Cell Culture:

-

Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media in a 96-well plate.[2]

-

Allow cells to adhere and grow for 24 hours in a 5% CO₂ incubator at 37°C.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (and a 0.1% DMSO vehicle control) for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Quantification:

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Protocol 3: Covalent Binding Confirmation by Mass Spectrometry

This protocol is essential to confirm the SNAr mechanism.

-

Incubation:

-

Incubate the target protein (e.g., MSK1) with an excess of this compound for several hours at room temperature.

-

-

Sample Preparation:

-

Remove excess, unbound compound using a desalting column.

-

Denature the protein and digest it into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra for a peptide whose mass has increased by the mass of the inhibitor minus the mass of the displaced chlorine atom.

-

Use tandem MS (MS/MS) to fragment the modified peptide and confirm the exact site of covalent modification (i.e., the specific cysteine residue).[1]

-

Conclusion and Future Directions

This compound is a compound of significant interest, built upon a scaffold with proven efficacy against key therapeutic targets. The available evidence strongly suggests a mechanism of action centered on covalent inhibition of kinases, with the potential to engage other enzyme systems such as deubiquitinases. Its derivatives have demonstrated a range of biological activities, most notably in anticancer and antimicrobial applications.

The true therapeutic potential of this specific molecule can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear path for elucidating its precise mechanism, identifying its primary molecular targets, and characterizing its cellular effects. Future research should focus on comprehensive kinase and DUB profiling, structural studies to understand its binding mode, and in vivo studies to assess its efficacy and safety profile. Such a systematic investigation will be crucial in transitioning this promising chemical entity from a research compound to a potential therapeutic agent.

References

-

Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2). Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1148. Retrieved from [Link]

-

Jafar, N. N., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8035. Retrieved from [Link]

-

Jafar, N. N., et al. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

-

Shi, Z., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Retrieved from [Link]

-

Davies, S. G., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-959. Retrieved from [Link]

-

Shi, Z., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Retrieved from [Link]

-

PubMed. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 6-Chloro-N-cyclopropylpyrimidin-4-amine

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the potential therapeutic targets of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a compound of significant interest in modern drug discovery. By examining its structural motifs and the known biological activities of analogous compounds, we illuminate a landscape rich with opportunities for therapeutic intervention in oncology, inflammation, and neurological disorders. This guide is intended to serve as a foundational resource for researchers seeking to explore the full therapeutic potential of this promising chemical scaffold.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a heterocyclic compound featuring a pyrimidine core, a pharmacologically significant scaffold known for its presence in a multitude of biologically active molecules. The strategic placement of a chloro group at the 6-position and a cyclopropylamine moiety at the 4-position creates a unique electronic and steric profile, suggesting the potential for selective interactions with a variety of protein targets. The aminopyrimidine core is a well-established "hinge-binder" in medicinal chemistry, particularly for kinase inhibitors, due to the ability of the nitrogen atoms in the pyrimidine ring to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases[1]. This guide will delve into the most promising therapeutic target classes for this compound, drawing upon evidence from structurally related molecules and established principles of medicinal chemistry.

Kinase Inhibition: A Primary Avenue of Investigation

The substitution pattern of this compound strongly suggests its potential as a kinase inhibitor. The 6-chloro-pyrimidine core, in particular, has been identified as a key feature in a novel class of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1)[1][2][3].

Mitogen- and Stress-activated Protein Kinase 1 (MSK1)

MSK1 is a nuclear kinase involved in the regulation of transcription in response to stress and mitogenic signals[4]. Its dysregulation has been implicated in inflammatory diseases and cancer. The 6-chloro-pyrimidine moiety can act as an electrophile, susceptible to nucleophilic attack by a cysteine residue within the kinase's active site, leading to irreversible inhibition[1][2][3]. This covalent mechanism offers the potential for high potency and prolonged duration of action.

Experimental Protocol: In Vitro MSK1 Inhibition Assay

A common method to assess the inhibitory potential of a compound against MSK1 is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents and Materials:

-

Recombinant human MSK1 (CTKD)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., CREBtide)

-

Test compound (this compound)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the MSK1 enzyme and substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Causality Behind Experimental Choices: The use of a recombinant kinase domain allows for a direct assessment of target engagement without the complexity of a cellular environment. The ADP-Glo™ assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced, providing a sensitive readout of inhibition.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process critical for maintaining genomic integrity[5]. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target[5]. Aminopyrimidine cores are features of potent PLK4 inhibitors[5]. Structure-based drug design has highlighted the importance of moieties like the cyclopropyl group in enhancing potency and selectivity for PLK4[6].

Experimental Workflow: Cellular Assay for PLK4 Inhibition

To assess the effect of a compound on PLK4 activity in a cellular context, one can monitor centriole duplication.

Caption: Workflow for assessing PLK4 inhibition in cells.

Self-Validating System: The protocol includes both direct visualization of the target's cellular function (centriole duplication) and a broader assessment of its downstream consequences (cell cycle arrest), providing a multi-faceted validation of the compound's effect. A potent PLK4 inhibitor would be expected to cause a decrease in centriole number and induce a G1 phase cell cycle arrest.

Deubiquitinase (DUB) Inhibition: A Novel Therapeutic Frontier

The pyrimidine scaffold is also present in inhibitors of deubiquitinating enzymes (DUBs), which are proteases that remove ubiquitin from substrate proteins, thereby regulating various cellular processes[7][8][9][10].

Ubiquitin-Specific Protease 1 (USP1)

USP1 plays a crucial role in DNA damage repair pathways[11][12][13]. Inhibitors of USP1 have shown promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations[11][14][15]. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 complex[1]. The structural similarity suggests that this compound could also engage this target.

Experimental Protocol: USP1/UAF1 Biochemical Inhibition Assay

-

Reagents and Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-rhodamine110 substrate

-

Test compound

-

Assay buffer (e.g., Tris-HCl, DTT)

-

384-well, low-volume, black plates

-

-

Procedure:

-

Dispense the test compound into the assay plate.

-

Add the USP1/UAF1 enzyme complex.

-

Incubate for a defined period to allow for compound binding.

-

Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by USP1.

-

Determine the IC50 value from the dose-response curve.

-

Authoritative Grounding: This assay directly measures the enzymatic activity of the target DUB and is a standard method in the field for identifying and characterizing USP1 inhibitors.

Emerging Potential: Lysine-Specific Demethylase 1 (LSD1) Inhibition

The presence of the cyclopropylamine moiety in this compound points towards another potential target class: lysine-specific demethylase 1 (LSD1), also known as KDM1A[16]. LSD1 is a flavin-dependent demethylase that plays a key role in regulating gene expression and is implicated in various cancers[16][17][18]. Several LSD1 inhibitors in clinical development are based on a tranylcypromine scaffold, which features a cyclopropylamine ring[19][20].

Signaling Pathway: LSD1 in Transcriptional Regulation

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]